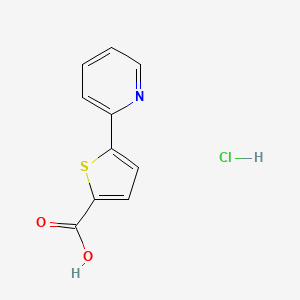
5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number 119082-97-2 . It is a solid substance with a molecular weight of 205.24 . The compound is typically used for research purposes .
Molecular Structure Analysis
The molecular formula of “5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is C10H7NO2S . This indicates that the compound is composed of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” is a solid substance . It has a molecular weight of 205.24 .科学的研究の応用
Corrosion Inhibition
5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride derivatives demonstrate potential as corrosion inhibitors for mild steel in acidic environments. Thiazole-based pyridine derivatives, including those related to 5-pyridin-2-ylthiophene-2-carboxylic acid, have been studied for their inhibition efficiency against steel corrosion. These compounds exhibit both anodic and cathodic inhibition properties, with their effectiveness increasing with concentration and decreasing with temperature. Experimental techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside quantum chemical calculations, have supported their efficacy as corrosion inhibitors (Chaitra, Mohana, & Tandon, 2016).
Drug Discovery and QSAR Modeling
In the realm of drug discovery, 5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride and its analogs have been explored for their potential as histone deacetylase (HDAC) inhibitors, a class of compounds with implications in cancer therapy and other diseases. Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict HDAC inhibition by related compounds, facilitating the identification of novel inhibitors through in silico screening (Melagraki et al., 2009). Further research has identified specific 5-pyridin-2-yl-thiophene-2-hydroxamic acids with potent HDAC inhibitory activity, providing a foundation for the development of new therapeutic agents (Price et al., 2007).
Photocatalytic and Electrochemical Applications
Coordination polymers and metal-organic frameworks (MOFs) incorporating pyridine derivatives, including structures related to 5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride, have been investigated for their luminescence sensing, photocatalytic, and electrochemical activities. These materials demonstrate potential in applications ranging from sensing of specific ions and molecules to the catalytic degradation of organic pollutants, highlighting the versatility and functional adaptability of pyridine-based ligands in the development of advanced materials (Xue et al., 2021).
Antimicrobial and Antihypertensive Activities
Derivatives of 5-pyridin-2-ylthiophene-2-carboxylic acid have been synthesized and evaluated for their biological activities, including antimycobacterial and antihypertensive effects. Although some compounds exhibit moderate activity against Mycobacterium species, the exploration of these derivatives highlights the potential for developing new therapeutic agents based on pyridine and thiophene scaffolds (Mamolo et al., 2001).
Safety and Hazards
The safety data sheet for “5-Pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-pyridin-2-ylthiophene-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S.ClH/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7;/h1-6H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQQASFVXQJJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)thiophene-2-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{[2-({2-[(4-bromophenyl)sulfanyl]ethyl}amino)-1-methyl-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2779284.png)
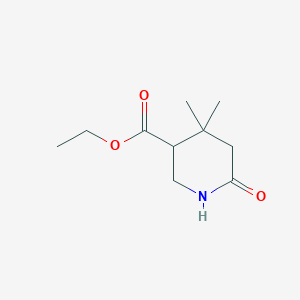
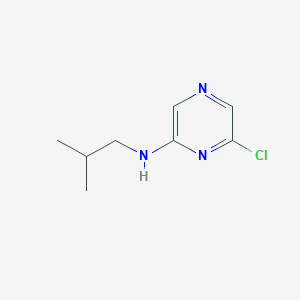

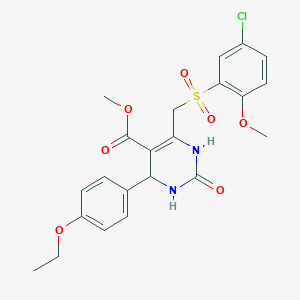
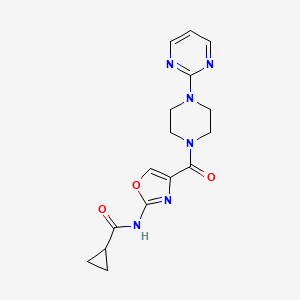
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2779294.png)

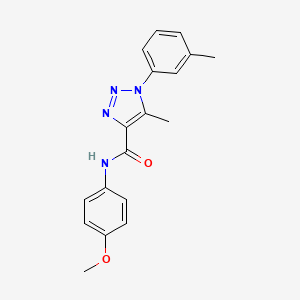
![9-methyl-N-(5-methylisoxazol-3-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2779297.png)
}phenylamine](/img/structure/B2779299.png)

![5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile](/img/structure/B2779304.png)
